

Solubility Profile of N-Nitrosomethylethylamine-d5: A Technical Guide

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Compound of Interest

Compound Name: *N*-Nitrosomethylethylamine-d5

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This technical guide provides a comprehensive overview of the solubility characteristics of **N-Nitrosomethylethylamine-d5**, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification for safety and quality control in the pharmaceutical industry. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, NMEA, to provide a reliable estimate of its solubility in various laboratory solvents. The isotopic substitution of deuterium for hydrogen is not expected to significantly alter the fundamental physicochemical property of solubility.

Solubility Data

The solubility of a compound is a critical parameter for the development of analytical methods, enabling the preparation of stock solutions and calibration standards. The following table summarizes the available solubility data for N-Nitrosomethylethylamine, which serves as a surrogate for **N-Nitrosomethylethylamine-d5**.

Solvent	Quantitative Solubility	Qualitative Solubility
Water	30 g/100 mL[1]	Soluble[2]
Methanol	Not available	Slightly Soluble[3][4]
Chloroform	Not available	Slightly Soluble[3][4]
Ethyl Acetate	Not available	Slightly Soluble[3][4]
Organic Solvents (General)	Not available	Soluble[2]
Lipids	Not available	Soluble[2]

Disclaimer: The quantitative data presented is for the non-deuterated compound N-Nitrosomethylethylamine. This information should be used as an estimation for **N-Nitrosomethylethylamine-d5**. It is recommended to verify the solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as **N-Nitrosomethylethylamine-d5** in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of **N-Nitrosomethylethylamine-d5** in a selection of solvents at a controlled temperature.

Materials:

- **N-Nitrosomethylethylamine-d5**
- Selected solvents (e.g., water, methanol, acetonitrile, DMSO)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control

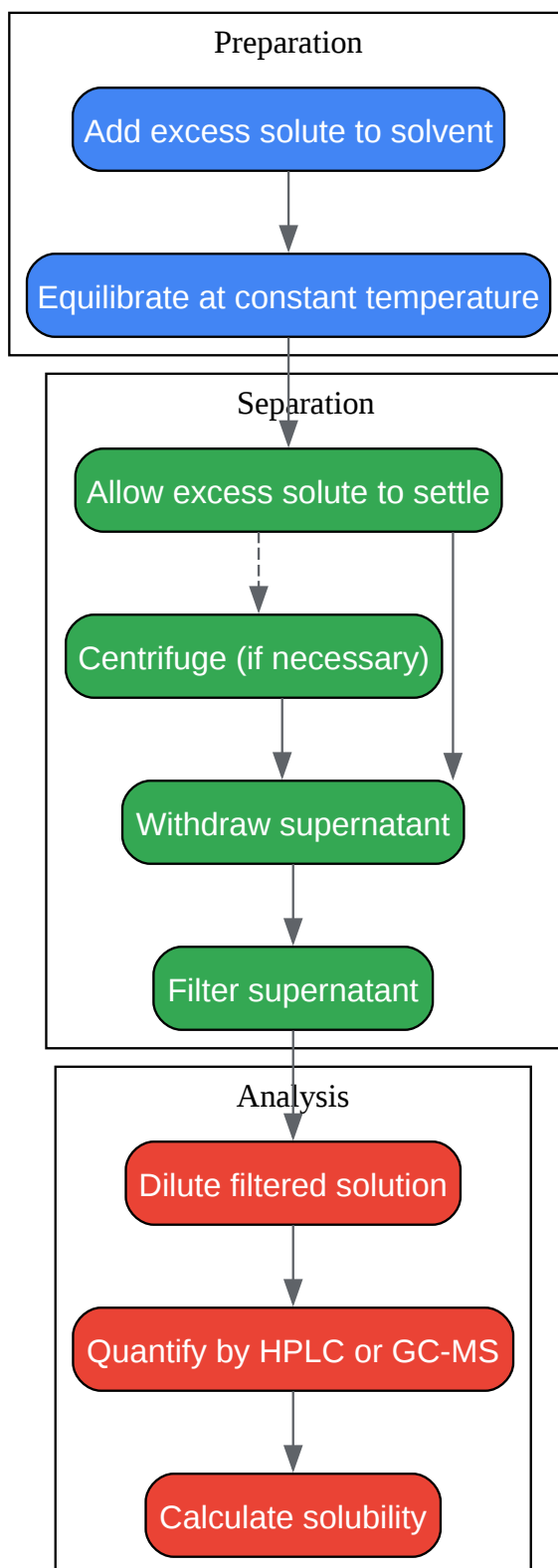
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
- Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the selected solvent. Add an excess amount of **N-Nitrosomethylethylamine-d5** to each vial to ensure that a saturated solution is formed. The excess solid material should be visible.
- Equilibration: Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solute.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of **N-Nitrosomethylethylamine-d5**.
- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100 mL, by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Figure 1: Experimental workflow for solubility determination.

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